

# Confirmation of Lansoprazole Sulfone N-oxide Structure: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: *Lansoprazole sulfone N-oxide*

Cat. No.: *B194816*

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This guide provides a detailed comparison of the analytical data confirming the structure of **Lansoprazole sulfone N-oxide** against its closely related compound, Lansoprazole sulfone. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data and methodologies to aid in the unequivocal identification of these Lansoprazole-related substances.

Lansoprazole, a widely used proton pump inhibitor, can undergo oxidation during its synthesis and storage, leading to the formation of several impurities. Among these, Lansoprazole sulfone and **Lansoprazole sulfone N-oxide** are of significant interest due to their structural similarity. Accurate differentiation and characterization of these compounds are crucial for quality control and regulatory compliance in the pharmaceutical industry.

## Structural Comparison

Lansoprazole sulfone is a metabolite of Lansoprazole, formed by the oxidation of the sulfinyl group to a sulfonyl group.[1][2] **Lansoprazole sulfone N-oxide** is an overoxidized by-product of Lansoprazole synthesis, featuring both a sulfonyl group and a pyridine N-oxide moiety.[3][4]

## Comparative Analytical Data

To facilitate clear identification, the following table summarizes the key analytical data for **Lansoprazole sulfone N-oxide** and Lansoprazole sulfone based on mass spectrometry,

nuclear magnetic resonance, and infrared spectroscopy.

Analytical Technique	Lansoprazole Sulfone N-oxide	Lansoprazole Sulfone
Mass Spectrometry (MS)		
Molecular Formula	C <sub>16</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> O <sub>4</sub> S[5][6][7]	C <sub>16</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> O <sub>3</sub> S[8]
Molecular Weight	401.36 g/mol [5][6][7]	385.36 g/mol
Protonated Molecular Ion [M+H] <sup>+</sup>	m/z 402.0[3]	m/z 386.0781[8]
Sodium Adduct [M+Na] <sup>+</sup>	m/z 424.1[3]	-
High-Resolution Mass Spectrometry (HRMS)		
Calculated [M+H] <sup>+</sup>	Data not available in search results	Data not available in search results
<sup>1</sup> H Nuclear Magnetic Resonance (NMR) (DMSO-d <sub>6</sub> , δ ppm)		
Py-H	8.28 (d, J = 5.6 Hz, 1H)[3]	Specific data not available in search results
Ar-H	7.66 (m, 2H), 7.32 (m, 2H)[3]	Specific data not available in search results
Py-H	7.27 (d, J = 7.2 Hz, 1H)[3]	Specific data not available in search results
Py-CH <sub>2</sub> & OCH <sub>2</sub> -CF <sub>3</sub>	4.92 (m, 4H)[3]	Specific data not available in search results
Py-CH <sub>3</sub>	2.05 (s, 3H)[3]	Specific data not available in search results
<sup>13</sup> C Nuclear Magnetic Resonance (NMR)	Data not available in search results	Data available in PubChem but not detailed in search results[8]

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Infrared (IR) Spectroscopy  
(KBr,  $\text{cm}^{-1}$ )

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Key Peaks	Specific data not available in search results	Specific data not available in search results
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## Experimental Protocols

The following are representative experimental protocols for the characterization of Lansoprazole impurities.

### Sample Preparation for Analysis

For spectroscopic analysis, the isolated impurities, **Lansoprazole sulfone N-oxide** and Lansoprazole sulfone, are dissolved in an appropriate solvent. For NMR spectroscopy, deuterated solvents such as DMSO- $d_6$  are typically used.<sup>[3][9]</sup> For mass spectrometry, samples are often introduced via a liquid chromatography system.

### High-Performance Liquid Chromatography (HPLC)

A common technique for the separation and quantification of Lansoprazole and its impurities.

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Detection: UV detection at 285 nm.<sup>[10]</sup>

### Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.<sup>[8]</sup>
- Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap allows for accurate mass measurements to confirm the elemental composition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[9\]](#)[\[11\]](#)
- Solvent: Deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ) is a common solvent.[\[3\]](#)[\[9\]](#)
- Reference: Tetramethylsilane (TMS) is used as an internal standard.[\[9\]](#)

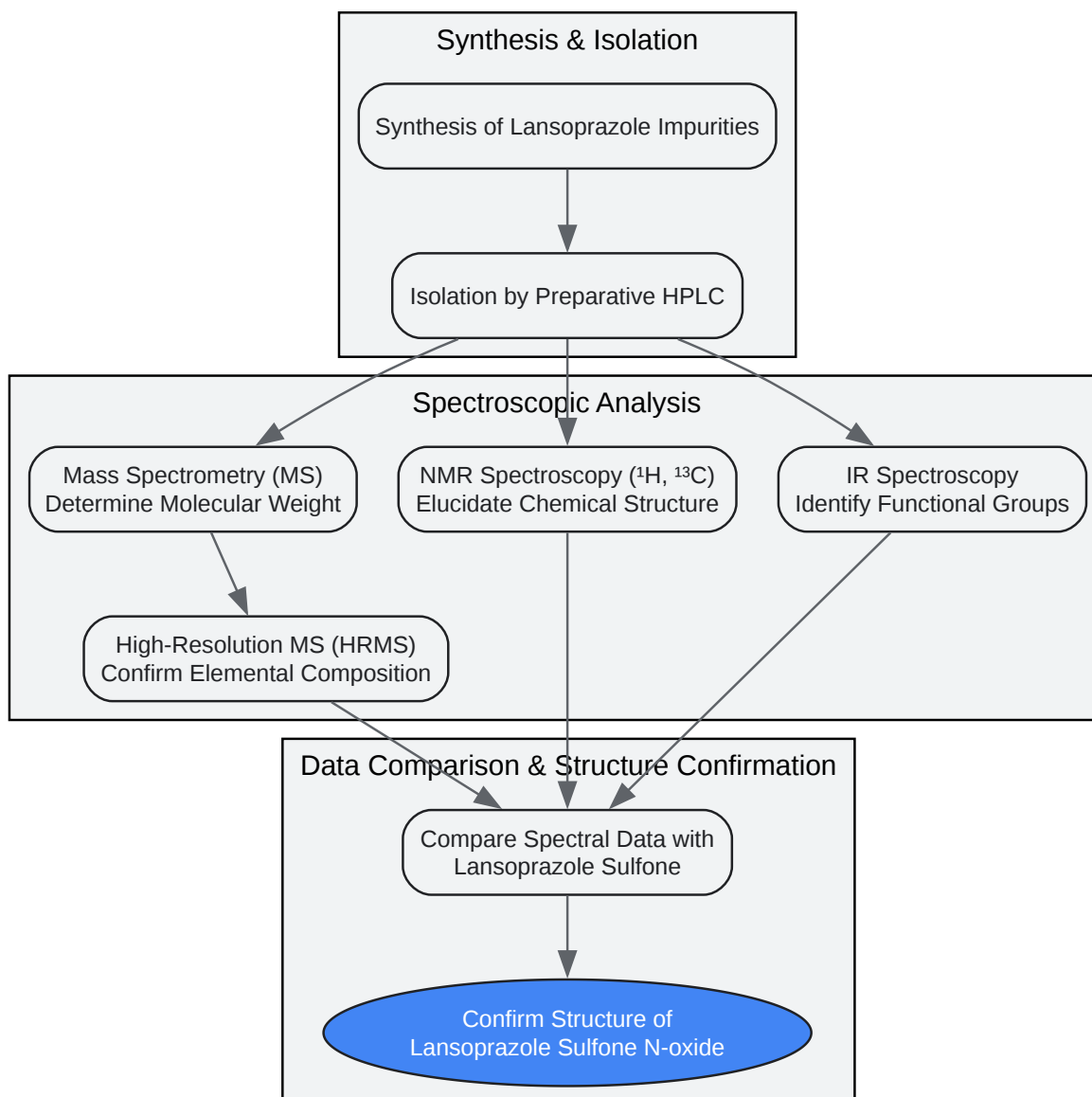
## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecules.

- Sample Preparation: Samples are typically prepared as potassium bromide (KBr) pellets.[\[12\]](#)
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectra.

## Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the confirmation of the **Lansoprazole sulfone N-oxide** structure.

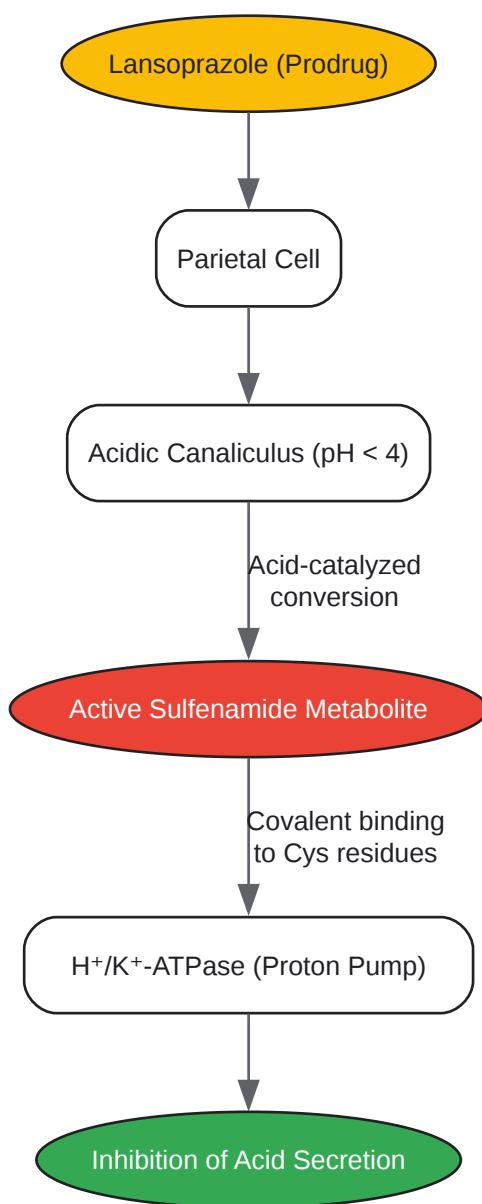


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Caption: Logical workflow for the structural confirmation of **Lansoprazole sulfone N-oxide**.

## Signaling Pathway of Lansoprazole Action

While this guide focuses on the structural confirmation of an impurity, it is relevant to the broader context of Lansoprazole's mechanism of action. The following diagram illustrates the signaling pathway of Lansoprazole.



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Caption: Simplified signaling pathway of Lansoprazole's mechanism of action.

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